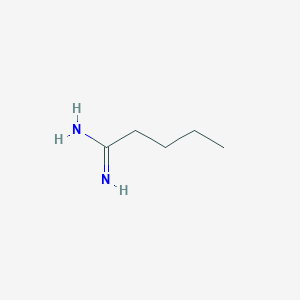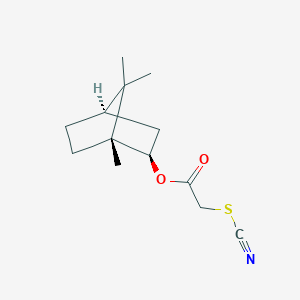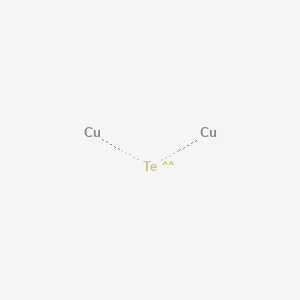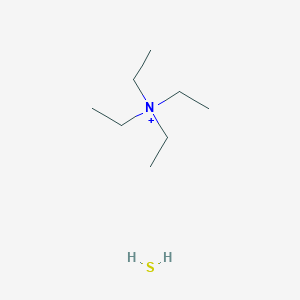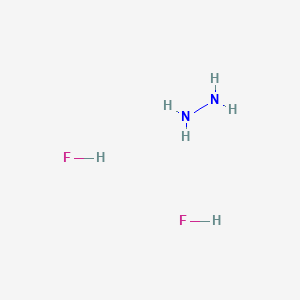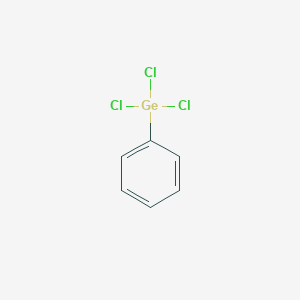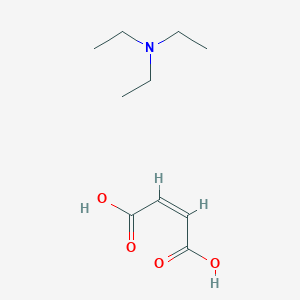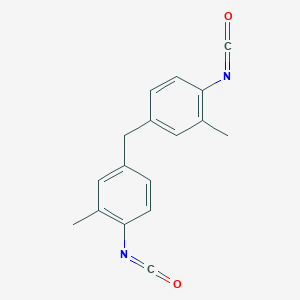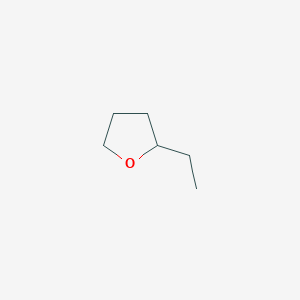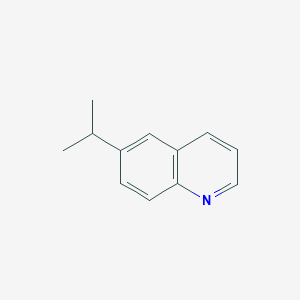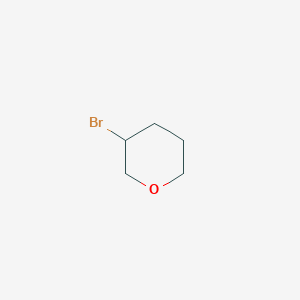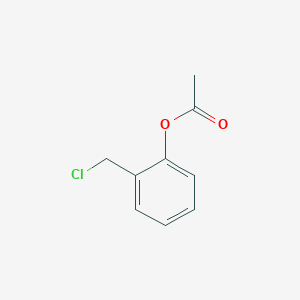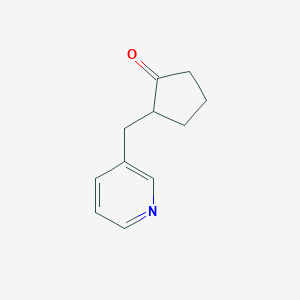
2-(3-Pyridylmethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridylmethyl)cyclopentanone (PMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis. This molecule is a versatile building block that can be used to synthesize a range of compounds with various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. For example, 2-(3-Pyridylmethyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
2-(3-Pyridylmethyl)cyclopentanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have antifungal activity against various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Pyridylmethyl)cyclopentanone in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is its relatively low yield in the synthesis process, which can make it more expensive to produce.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Pyridylmethyl)cyclopentanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone and its potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesemethoden
The synthesis of 2-(3-Pyridylmethyl)cyclopentanone can be achieved through several methods, including the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 2-(3-Pyridylmethyl)cyclopentanone as a yellow crystalline solid with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridylmethyl)cyclopentanone has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antifungal properties. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
13640-52-3 |
|---|---|
Produktname |
2-(3-Pyridylmethyl)cyclopentanone |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2 |
InChI-Schlüssel |
LCTZYWVQPZZJMG-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Kanonische SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Synonyme |
2-(3-Pyridylmethyl)cyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)
